1,2-Dichloro-3-difluoromethoxy-4-(trifluoromethylthio)benzene 1,2-Dichloro-3-difluoromethoxy-4-(trifluoromethylthio)benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18842563
InChI: InChI=1S/C8H3Cl2F5OS/c9-3-1-2-4(17-8(13,14)15)6(5(3)10)16-7(11)12/h1-2,7H
SMILES:
Molecular Formula: C8H3Cl2F5OS
Molecular Weight: 313.07 g/mol

1,2-Dichloro-3-difluoromethoxy-4-(trifluoromethylthio)benzene

CAS No.:

Cat. No.: VC18842563

Molecular Formula: C8H3Cl2F5OS

Molecular Weight: 313.07 g/mol

* For research use only. Not for human or veterinary use.

1,2-Dichloro-3-difluoromethoxy-4-(trifluoromethylthio)benzene -

Specification

Molecular Formula C8H3Cl2F5OS
Molecular Weight 313.07 g/mol
IUPAC Name 1,2-dichloro-3-(difluoromethoxy)-4-(trifluoromethylsulfanyl)benzene
Standard InChI InChI=1S/C8H3Cl2F5OS/c9-3-1-2-4(17-8(13,14)15)6(5(3)10)16-7(11)12/h1-2,7H
Standard InChI Key QKKRZNRQYZKHFL-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1SC(F)(F)F)OC(F)F)Cl)Cl

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The core structure of 1,2-dichloro-3-difluoromethoxy-5-(trifluoromethylthio)benzene consists of a benzene ring with three distinct substituents:

  • Chlorine atoms at positions 1 and 2,

  • A difluoromethoxy group (-OCF₂H) at position 3,

  • A trifluoromethylthio group (-SCF₃) at position 5.

This arrangement is confirmed by its IUPAC name, 1,2-dichloro-3-(difluoromethoxy)-5-(trifluoromethylsulfanyl)benzene, and its canonical SMILES representation: C1=C(C=C(C(=C1OC(F)F)Cl)Cl)SC(F)(F)F . The stereoelectronic effects of these groups create a polarized aromatic system, influencing its reactivity and intermolecular interactions.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₈H₃Cl₂F₅OS
Molecular Weight313.07 g/mol
Boiling Point (predicted)222.3 °C
Density (predicted)1.63 g/cm³
InChIKeyJLYHRKBIRYHESK-UHFFFAOYSA-N

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of this compound involves multi-step halogenation and functionalization processes:

  • Chlorination: Initial chlorination of the benzene ring at positions 1 and 2 using Cl₂ or SO₂Cl₂ under controlled conditions.

  • Difluoromethoxy Introduction: Reaction with difluoromethoxylating agents such as HCF₂OCl or HCF₂OK, often catalyzed by transition metals.

  • Trifluoromethylthio Incorporation: Electrophilic substitution or radical-mediated thiolation using SCF₃ donors like AgSCF₃ or CuSCF₃.

Critical parameters include temperature (typically 50–120 °C), solvent selection (polar aprotic solvents like DMF), and catalyst use (e.g., Pd for cross-coupling steps). Yields are optimized through iterative purification via column chromatography or crystallization.

Challenges in Isomer Control

Notably, the positional isomerism between 4- and 5-substituted derivatives requires precise regiochemical control. The provided sources exclusively describe the 5-(trifluoromethylthio) isomer, with no data available for the 4-position variant . This discrepancy suggests either a nomenclature error in the query or a gap in published research on the 4-substituted analog.

Physicochemical Properties

Thermal and Solubility Profiles

The compound exhibits a predicted boiling point of 222.3 °C and a density of 1.63 g/cm³, consistent with its halogen-rich structure. Its low water solubility (<1 mg/mL) and high lipophilicity (LogP ≈ 3.59) are attributed to the trifluoromethylthio and difluoromethoxy groups, which enhance hydrophobic interactions .

Spectroscopic Characterization

  • NMR: ¹⁹F NMR reveals distinct signals for -OCF₂H (δ ≈ -80 ppm) and -SCF₃ (δ ≈ -45 ppm).

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 313.07 (M+H⁺) .

Chemical Reactivity and Applications

Electrophilic Substitution

The electron-deficient benzene ring undergoes nitration and sulfonation at the para position to the trifluoromethylthio group, guided by directing effects. For example, reaction with HNO₃/H₂SO₄ yields nitro derivatives, potential intermediates in drug synthesis.

Biological Activity

The trifluoromethylthio group enhances membrane permeability, making this compound a candidate for:

  • Antimicrobial Agents: Preliminary studies suggest inhibition of bacterial enoyl-ACP reductase.

  • Kinase Inhibitors: Structural analogs show activity against tyrosine kinases in cancer cell lines.

Comparison with Structural Analogs

1,2-Dichloro-3-[4-(trifluoromethoxy)phenyl]benzene

This analog (PubChem CID 134617673) replaces the -SCF₃ group with a -O(CF₃)Ph moiety, reducing lipophilicity (LogP ≈ 2.8) and altering bioactivity .

2,4-Dichloro-1-(difluoromethoxy)benzene

A simpler derivative (CAS 772-23-6) lacking the -SCF₃ group exhibits lower molecular weight (213.01 g/mol) and diminished thermal stability .

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